Boc-N-Me-Aib-OH

Descripción general

Descripción

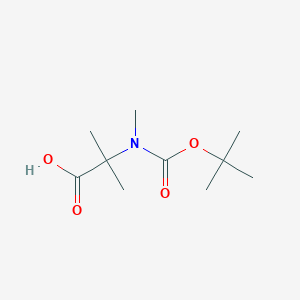

Boc-N-Me-Aib-OH (CAS: 146000-39-7) is a modified amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl substitution on the amide nitrogen (N-methylation). The α-carbon is further substituted with a methyl group, making it a derivative of α-aminoisobutyric acid (Aib). This structure confers conformational rigidity, enhancing resistance to enzymatic degradation in peptides .

Key applications include:

- Stabilizing peptide secondary structures (e.g., helices) due to restricted backbone flexibility.

- Improving metabolic stability in therapeutic peptides.

- Serving as a building block in solid-phase peptide synthesis (SPPS).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-N-Me-Aib-OH can be synthesized through the protection of amines using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-methylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The compound is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Boc-N-Me-Aib-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Boc-N-Me-Aib-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a protective group for amines.

Biology: The compound is used in the synthesis of biologically active peptides and proteins.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: This compound is used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of Boc-N-Me-Aib-OH involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amine .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The following table summarizes key structural and physicochemical properties of Boc-N-Me-Aib-OH and related compounds:

Notes:

- Boc-Aib-OH lacks the N-methyl group, reducing steric hindrance compared to this compound. This impacts peptide backbone flexibility .

- Boc-N-Me-Ala-OH shares the Boc and N-Me groups but lacks the α-methyl substitution, leading to greater conformational flexibility than this compound .

- Fmoc-N-Me-Aib-OH replaces the Boc group with fluorenylmethyloxycarbonyl (Fmoc), requiring milder deprotection conditions (e.g., piperidine in SPPS) .

Physicochemical Properties

- Solubility : this compound is typically soluble in organic solvents (e.g., DMF, DCM) but poorly soluble in water. Similar compounds like Boc-N-Me-Nle-OH show variable solubility depending on side-chain hydrophobicity .

- Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). In contrast, Fmoc-protected analogs (e.g., Fmoc-N-Me-Aib-OH) are acid-stable but base-labile .

Stability and Handling

- This compound : Stable at -20°C for >6 months. Requires anhydrous conditions to prevent Boc-group hydrolysis .

- Boc-N-Me-Nle-OH : Stable at -80°C for 6 months; heating to 37°C improves solubility in DMSO .

Research Findings and Practical Considerations

- Conformational Studies : Aib derivatives enforce helical conformations in peptides, as shown by circular dichroism (CD) spectroscopy. N-methylation further reduces hydrogen-bonding capacity, enhancing membrane permeability .

- Synthetic Challenges : N-methylation introduces steric hindrance, requiring optimized coupling reagents (e.g., HATU) for efficient SPPS .

- Safety: this compound is non-hazardous under standard handling conditions, unlike some nitro-containing analogs (e.g., Boc-HomoArg(NO₂)-OH) .

Actividad Biológica

Boc-N-Me-Aib-OH (Boc-N-Methyl-Amino Isobutyric Acid) is a non-proteinogenic amino acid derivative that has garnered attention for its unique biological properties. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a methyl group at the nitrogen atom. The process can be optimized through various organic synthesis techniques, including the use of trialkyloxonium tetrafluoroborates for alkylation reactions .

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound and its derivatives. For instance, a comparative analysis of various Boc-protected peptides demonstrated significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with Boc protection exhibited higher cytotoxicity compared to their Ac (acetyl) counterparts. Specifically, at concentrations of 100 μM or higher, the viability of HeLa cells was reduced significantly, with some derivatives showing apoptosis rates exceeding 30% .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound appears to inhibit key pathways involved in cell growth and proliferation.

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with Boc-peptides led to increased apoptosis in cancer cells, suggesting a potential mechanism for their antitumor activity .

Data Tables

The following table summarizes the inhibitory effects of various Boc-protected peptides on HeLa and MCF-7 cells:

| Compound | Concentration (μM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|---|

| Boc-Peptide 1 | 500 | 35.43 | 54.32 | 33.19 |

| Boc-Peptide 2 | 500 | 37.29 | 48.37 | 30.32 |

| Ac-Peptide 1 | 500 | >50 | >50 | <10 |

Study on Antitumor Efficacy

In a controlled study assessing the efficacy of this compound derivatives against cancer cell lines, researchers found that certain configurations of the compound significantly inhibited tumor growth. The study utilized flow cytometry to analyze apoptosis and determined that the presence of the Boc group was crucial for enhancing biological activity .

Comparative Analysis with Other Amino Acid Derivatives

A comparative study involving other amino acid derivatives demonstrated that this compound had superior cytotoxic properties compared to non-Boc-protected variants. The study emphasized the role of steric hindrance and hydrogen bonding in enhancing the interaction between these compounds and cellular targets .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Boc-N-Me-Aib-OH to minimize steric hindrance and improve yield?

- Methodological Answer : Use computational modeling (e.g., molecular mechanics simulations) to predict steric clashes during coupling reactions. Experimentally, vary solvent polarity (e.g., DMF vs. THF) and coupling reagents (e.g., HATU vs. DCC) while monitoring reaction progress via HPLC. Replicate conditions at least three times to ensure reproducibility . Document steric effects using NMR to confirm conformational rigidity of the N-methylated Aib residue .

Q. What spectroscopic techniques are most reliable for characterizing this compound in peptide sequences?

- Methodological Answer : Combine -NMR and -NMR to resolve methyl group environments and confirm tert-butyloxycarbonyl (Boc) protection. Use FT-IR to track carbonyl stretching frequencies (Boc: ~1680–1720 cm). Validate purity via high-resolution mass spectrometry (HRMS) and reverse-phase HPLC with a C18 column .

Q. How do solubility properties of this compound influence its incorporation into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Pre-screen solvents (e.g., DCM, DMF, NMP) for solubility using gravimetric analysis. Optimize swelling of resin-bound peptides by adjusting solvent mixtures. Monitor coupling efficiency via Kaiser test or Fmoc deprotection kinetics. Include solubility data in a table comparing logP values and dielectric constants .

Advanced Research Questions

Q. How can I resolve contradictions in reported conformational data for peptides containing this compound?

- Methodological Answer : Apply circular dichroism (CD) and X-ray crystallography to compare helical propensity in solution vs. solid state. Use molecular dynamics (MD) simulations to model backbone dihedral angles (, ). Critically evaluate literature discrepancies by assessing sample purity, solvent conditions, and instrumental calibration in prior studies . Tabulate conflicting data with error margins and propose replication protocols .

Q. What strategies mitigate racemization during this compound incorporation in long peptide chains?

- Methodological Answer : Optimize reaction temperature (< 0°C) and use racemization-suppressing additives (e.g., HOBt, OxymaPure). Monitor enantiomeric excess via chiral HPLC or Marfey’s reagent derivatization. Design a factorial experiment to test combinatorial effects of coupling agents, bases, and solvents .

Q. How do I design a study to evaluate the metabolic stability of this compound-containing peptides in biological systems?

- Methodological Answer : Use a tiered approach:

- In vitro : Incubate peptides with liver microsomes or plasma; quantify degradation via LC-MS/MS.

- In silico : Predict metabolic hotspots using software like ADMET Predictor.

- In vivo : Conduct pharmacokinetic studies in rodent models, measuring half-life () and clearance rates.

Ensure ethical compliance by pre-submitting protocols to an Institutional Review Board (IRB) and validate results against control peptides lacking Aib residues .

Q. Data Analysis and Interpretation

Q. How should I statistically analyze variability in this compound-mediated peptide helicity measurements?

- Methodological Answer : Perform ANOVA to compare helical content across experimental groups (e.g., varying peptide length or solvent). Report confidence intervals (95% CI) for CD ellipticity values. Use Grubbs’ test to identify outliers in replicate measurements . Include a table summarizing mean helicity, standard deviation, and p-values .

Q. What frameworks ensure rigor when formulating research questions about this compound’s role in peptide self-assembly?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

- Population : Peptide sequences (e.g., length, residue composition).

- Intervention : Incorporation of this compound.

- Comparison : Peptides with unmodified Aib or other N-alkylated residues.

- Outcome : Thermodynamic stability, aggregation kinetics.

Pre-test feasibility via pilot experiments and literature meta-analysis .

Q. Ethical and Reporting Standards

Q. How do I address ethical concerns when using this compound in biomedical research?

- Methodological Answer : Disclose synthetic byproducts and potential toxicity in informed consent forms for human studies. Follow NIH guidelines for safe handling of methylated amino acids and ensure waste disposal complies with institutional safety protocols .

Q. What elements are critical for transparent reporting of this compound studies?

- Methodological Answer : Adhere to SRQR (Standards for Reporting Qualitative Research) for methodological clarity. Include raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials. Annotate all assumptions (e.g., force field parameters in simulations) and limitations (e.g., solvent artifacts in CD) .

Propiedades

IUPAC Name |

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLITGXUYMJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370483 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146000-39-7 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.